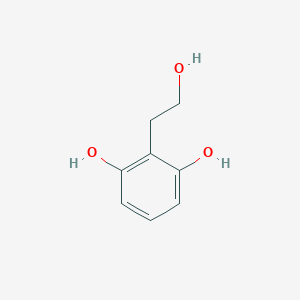

2-(2-Hydroxyethyl)resorcinol

Description

Historical Perspectives and Initial Academic Interest in Resorcinol (B1680541) Derivatives

The academic journey into resorcinol and its derivatives began in 1864 with the first preparation and chemical analysis of resorcinol by Austrian chemist Heinrich Hlasiwetz and his colleague Ludwig Barth. wikipedia.orgnumberanalytics.com Initially, resorcinol, or benzene-1,3-diol, was primarily investigated for its antiseptic properties. numberanalytics.com Over time, research expanded to explore its utility in the synthesis of resins, particularly resorcinol-formaldehyde resins, which found significant use as adhesives in the rubber and wood industries. wikipedia.org

The initial academic interest in resorcinol derivatives was largely driven by their natural occurrence and diverse biological activities. Alkylresorcinols, for instance, are found in various plants and are recognized for their defensive roles, exhibiting antimicrobial properties. nih.gov This led to broader investigations into the cytotoxic, anticarcinogenic, and antioxidant potential of various resorcinol derivatives. nih.gov The core resorcinol structure, characterized by a 1,3-dihydroxybenzene ring, proved to be a versatile scaffold for chemical modification, paving the way for the synthesis and study of a wide array of derivatives, including 2-(2-Hydroxyethyl)resorcinol.

Rationale for Contemporary Research on this compound and Related Structures

Contemporary research on this compound and its analogs is propelled by the quest for novel molecules with enhanced or specific functionalities. A significant area of focus is in the field of materials science, particularly in the development of sustainable polymers. Researchers have explored the use of di-O-2-(hydroxyethyl) resorcinol (HER), a related compound, in the synthesis of potentially bio-based aromatic polyesters. researchgate.net These polyesters, derived from a resorcinol-based monomer, exhibit high thermal stability and are largely amorphous, making them suitable for applications in coatings and packaging. researchgate.net

In the realm of medicinal chemistry and dermatology, resorcinol derivatives are being investigated for their tyrosinase inhibitory effects, which are relevant for treating hyperpigmentation. nih.govmdpi.com The resorcinol structure is considered a "privileged" component for interacting with the active site of tyrosinase. nih.gov While much of the initial research focused on simple alkyl-substituted resorcinols, efforts have shifted towards more complex synthetic derivatives to develop more active and selective inhibitors. nih.gov The synthesis of various resorcinol derivatives and the evaluation of their effects on melanin (B1238610) production in cell cultures is an active area of study. mdpi.com

Furthermore, the modification of the resorcinol ring is being explored to enhance its chemical stability for applications such as in ion exchange resins. By introducing substituents at specific positions on the aromatic ring, researchers aim to create resins that are more resistant to oxidation. scispace.com

Current Gaps and Future Directions in Scholarly Inquiry

Despite the progress made, significant gaps remain in the academic understanding and application of this compound and its relatives. A key area for future research is the elucidation of the precise mechanisms of action of resorcinol derivatives in various biological systems. nih.gov For instance, while their tyrosinase inhibitory activity is established, the exact nature of the interaction between the resorcinol ring and the enzyme's dicopper center is still a subject of debate. nih.gov

Future research should also focus on the development of more efficient and selective synthetic routes to these compounds. While methods for preparing resorcinol derivatives exist, there is a need for greener and more atom-economical processes. The crosslinking behavior of derivatized resorcinol resins is another critical area requiring further investigation to optimize their performance in materials applications. scispace.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3,9-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGMIRBFYCQNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Hydroxyethyl Resorcinol and Its Structural Analogues

Strategies for Regioselective Functionalization of Resorcinol (B1680541) Scaffolds

The selective introduction of functional groups onto a resorcinol core is a key challenge due to the presence of multiple reactive sites. Advanced strategies have been developed to control the position of substitution, enabling the synthesis of specific isomers like 2-(2-Hydroxyethyl)resorcinol.

Etherification and Alkylation Approaches for Hydroxyethylation

The introduction of a hydroxyethyl (B10761427) group onto a resorcinol scaffold is primarily achieved through etherification, a type of alkylation reaction. The Williamson ether synthesis and its variations are common approaches. However, achieving regioselectivity (substitution at a specific hydroxyl group and position on the ring) can be complex.

One effective method for hydroxyethylation involves the reaction of resorcinol with ethylene (B1197577) carbonate in the presence of an alkali carbonate catalyst. google.com A process for preparing resorcinol bis(hydroxyethyl)ether utilizes a multi-step approach where resorcinol and ethylene carbonate are first contacted in the presence of water and an alkali metal carbonate, followed by the addition of an alkali metal hydroxide (B78521) solution. google.com The reaction is typically conducted at temperatures between 130-150°C for 1 to 10 hours to ensure a good yield. google.com

Another significant reagent for this transformation is ethylene oxide. biosynth.comwikipedia.org Due to its strained three-membered ring, ethylene oxide readily reacts with nucleophiles like the phenoxide ions of resorcinol in a ring-opening addition reaction. wikipedia.org This reaction can be catalyzed by both acids and bases. In base-catalyzed reactions, the resorcinol is deprotonated by a base to form a more nucleophilic phenoxide, which then attacks the carbon atom of the ethylene oxide ring. researchgate.net

A greener alternative to the highly reactive and hazardous ethylene oxide is the use of ethylene glycol diesters, such as ethylene glycol diacetate. researchgate.net An efficient synthetic route to phenoxyethanols has been developed through the catalytic hydroxyethylation of phenols with ethylene glycol diacetate, showcasing its potential as a safer and more sustainable substitute. researchgate.net

Table 1: Comparison of Reagents for Hydroxyethylation of Resorcinol

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Ethylene Carbonate | 130-150°C, alkali metal carbonate catalyst google.com | Good yield for bis-etherification google.com | High temperatures required |

| Ethylene Oxide | Acid or base catalysis wikipedia.orgresearchgate.net | High reactivity wikipedia.org | Hazardous and toxic gas nih.govnih.gov |

| Ethylene Glycol Diacetate | Catalytic conditions researchgate.net | Safer, sustainable alternative to ethylene oxide researchgate.net | May require catalyst and subsequent hydrolysis |

Ring-Opening Polymerization Strategies for Hydroxyethylated Resorcinol Derivatives

Hydroxyethylated resorcinol derivatives, such as 1,3-bis(hydroxyethoxy)resorcinol, can serve as monomers for the synthesis of polyesters through polymerization reactions. researchgate.net An advantageous industrial process involves the reaction of resorcinol with ethylene carbonate to obtain the diol derivative, which is then directly polymerized with a diacid without any intermediate purification steps. This method is cost-effective and reduces production time. researchgate.net

The polymerization process itself can be considered a form of ring-opening polymerization if cyclic anhydrides are used as the co-monomer with the hydroxyethylated resorcinol. The hydroxyl groups of the resorcinol derivative attack the electrophilic carbonyl carbon of the anhydride (B1165640), leading to the opening of the anhydride ring and the formation of an ester linkage. This process is repeated to build the polyester (B1180765) chain.

The resulting aromatic polyesters are typically amorphous and exhibit high thermal stability. researchgate.net Their glass transition temperatures can be tuned based on the structure of the diacid or anhydride used in the polymerization. researchgate.net These materials find applications in coatings and packaging. researchgate.net

Organocatalytic and Asymmetric Synthetic Routes to Resorcinol-Based Compounds

The development of organocatalytic and asymmetric methods has enabled the synthesis of chiral resorcinol derivatives with high enantioselectivity. These methods are crucial for the production of biologically active molecules and advanced materials.

Organocatalysis in the context of resorcinol derivatives is a developing field. A notable example is the highly enantioselective intramolecular cyclization of resorcinol systems through a Friedel–Crafts-type 1,4-addition. nih.gov This reaction utilizes a Jørgensen-Hayashi-like organocatalyst and has been successful in producing a variety of bicyclic resorcinols with excellent enantioselectivities (up to 94%). nih.gov

In the realm of asymmetric synthesis, metal-catalyzed reactions have also proven effective. For instance, an enantioselective copper-catalyzed C-O cross-coupling reaction has been developed to produce atropisomeric resorcinol-bearing quinazolinones. nih.govacs.org This method utilizes a novel guanidinylated dimeric peptidic ligand to achieve good yields and excellent stereocontrol. nih.govacs.org The transformation is scalable and allows for a range of product derivatizations. nih.govacs.org

Table 2: Examples of Asymmetric Synthesis of Resorcinol Derivatives

| Reaction Type | Catalyst/Ligand | Product Type | Key Feature |

|---|---|---|---|

| Intramolecular Friedel–Crafts-type 1,4-addition | Jørgensen-Hayashi-like organocatalyst | Bicyclic resorcinols | High enantioselectivity (up to 94%) nih.gov |

| C-O Cross-Coupling | Copper with guanidinylated dimeric peptidic ligand | Atropisomeric quinazolinones | Excellent stereocontrol and scalability nih.govacs.org |

Spectroscopic and Computational Elucidation of 2 2 Hydroxyethyl Resorcinol

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the precise identification and structural analysis of 2-(2-hydroxyethyl)resorcinol. Methods such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

The ¹H NMR spectrum provides details on the protons. The aromatic protons on the resorcinol (B1680541) ring typically appear as distinct multiplets in the downfield region, with their splitting patterns revealing their substitution pattern. The protons of the hydroxyethyl (B10761427) side chain—the two methylene (B1212753) groups (-CH₂-) and the hydroxyl proton (-OH)—resonate at characteristic chemical shifts. The integration of these signals confirms the number of protons in each environment.

¹³C NMR spectroscopy complements the proton data by identifying the unique carbon environments in the molecule. acs.org The resorcinol ring itself, due to its symmetry, shows a specific number of signals for its aromatic carbons. acs.orgchemicalbook.com The addition of the hydroxyethyl group removes this symmetry, resulting in distinct signals for each of the six aromatic carbons. acs.org The two carbons of the hydroxyethyl side chain also produce characteristic signals in the aliphatic region of the spectrum. Predicted NMR data from chemical databases can serve as a reference for experimental results. hmdb.cahmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on predicted data and serves as an illustrative example. Actual experimental values may vary based on solvent and other conditions.

¹H NMR (Predicted)| Protons | Chemical Shift (ppm) |

|---|---|

| H-4 | 6.45 |

| H-5 | 7.05 |

| H-6 | 6.51 |

| -CH₂- (Aromatic) | 2.85 |

¹³C NMR (Predicted)

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-1 | 156.0 |

| C-2 | 118.0 |

| C-3 | 157.5 |

| C-4 | 103.5 |

| C-5 | 130.0 |

| C-6 | 108.0 |

| -CH₂- (Aromatic) | 36.0 |

Vibrational Spectroscopy (FT-IR, Raman) and Correlation with Theoretical Models

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the bonds within this compound. These spectra provide a molecular fingerprint that is highly specific to the compound's structure and functional groups.

The FT-IR spectrum is characterized by several key absorption bands:

O-H Stretching: A broad band typically appears in the 3200–3600 cm⁻¹ region, corresponding to the stretching vibrations of the phenolic and alcoholic hydroxyl (-OH) groups. The broadness indicates hydrogen bonding. upi.eduacs.org

C-H Aromatic Stretching: Sharp peaks are expected just above 3000 cm⁻¹, characteristic of the C-H bonds on the benzene (B151609) ring.

C-H Aliphatic Stretching: Absorption bands for the methylene (-CH₂) groups of the ethyl side chain appear in the 2850–2960 cm⁻¹ region. researchgate.net

C=C Aromatic Stretching: Vibrations of the carbon-carbon double bonds in the aromatic ring typically produce several bands in the 1450–1600 cm⁻¹ region.

C-O Stretching: Bands corresponding to the C-O stretching of the phenolic and alcoholic groups are found in the 1000–1250 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring, which often give strong Raman signals.

Theoretical models, often based on Density Functional Theory (DFT), are employed to calculate the theoretical vibrational frequencies of the molecule. researchgate.netwu.ac.thrsc.org By comparing the experimental FT-IR and Raman spectra with these calculated frequencies, a precise assignment of the observed vibrational bands to specific molecular motions can be achieved, confirming the molecular structure. wu.ac.thresearchgate.net

Mass Spectrometry for Molecular Identification and Proposed Metabolite Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in its identification. The molecular formula of this compound is C₈H₁₀O₃, corresponding to a molecular weight of approximately 154.16 g/mol . amerigoscientific.comsigmaaldrich.comsigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154. Subsequent fragmentation would likely involve the loss of the hydroxyethyl side chain or parts of it, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. acs.org

MS is also a critical technique for analyzing potential metabolites. Although specific metabolic studies on this compound are not detailed, proposed metabolic pathways would likely involve Phase I and Phase II reactions common for phenolic compounds.

Phase I Metabolism: Oxidation of the ethyl side chain or further hydroxylation of the aromatic ring.

Phase II Metabolism: Conjugation reactions, such as glucuronidation or sulfation of the hydroxyl groups, to increase water solubility for excretion.

These metabolic transformations would result in products with different molecular weights, which can be identified by detecting the mass shift from the parent compound using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantum Chemical and Computational Modeling Studies

Computational chemistry provides deep insights into the molecular properties of this compound at the atomic level, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be performed to optimize the molecular geometry and predict its most stable three-dimensional conformation. wu.ac.thresearchgate.net

These calculations provide valuable electronic data:

Molecular Orbitals: DFT can map the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density and Charge Distribution: The calculations reveal how electron density is distributed across the molecule, highlighting electronegative regions (around the oxygen atoms) and electropositive regions. wu.ac.th This information is crucial for understanding intermolecular interactions.

Reactivity Descriptors: Fukui functions and Mulliken atomic charges can be calculated to predict the sites most susceptible to nucleophilic or electrophilic attack. wu.ac.th

The optimized geometric parameters (bond lengths and angles) from DFT calculations can be compared with experimental data from X-ray crystallography, if available, to validate the computational model. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a detailed understanding of their conformational flexibility. annualreviews.org For this compound, MD simulations can model the movement of the hydroxyethyl side chain relative to the rigid resorcinol ring.

Key insights from MD and conformational analysis include:

Conformational Space: Exploring the different spatial arrangements (conformers) the molecule can adopt and their relative energies. nih.govnih.gov This is particularly important for the flexible ethyl side chain, whose orientation can be influenced by intramolecular hydrogen bonding with the adjacent phenolic hydroxyl group.

Solvent Effects: Simulating the molecule in a solvent (like water) to understand how intermolecular interactions with solvent molecules influence its conformation and behavior.

Hydrogen Bonding: Analyzing the dynamics of intramolecular and intermolecular hydrogen bonds, which play a critical role in the molecule's structure and properties. annualreviews.org

These computational studies provide a dynamic picture of the molecule that goes beyond the static information from many experimental techniques.

In Silico Approaches for Predicting Molecular Interactions and Binding Affinities

In modern chemical and pharmaceutical research, in silico methods are indispensable tools for accelerating the discovery and development of new therapeutic agents. nih.gov These computational techniques allow scientists to predict the mechanism of action (MoA), molecular interactions, and binding affinities of chemical compounds before they are synthesized or tested in a laboratory, saving significant time and resources. nih.govnih.gov For a compound like this compound, which possesses multiple functional groups capable of forming interactions, in silico approaches can provide profound insights into its potential biological activity. The primary methods employed include molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method evaluates the "fit" of the ligand into the binding site of a protein, generating a score that estimates the strength of the interaction. Studies on various phenolic compounds and their derivatives utilize docking to identify key interacting amino acid residues, such as those forming hydrogen bonds or hydrophobic interactions, which are crucial for stabilizing the ligand-receptor complex. researchgate.netfrontiersin.org For instance, in the development of inhibitors for enzymes like tyrosinase or carbonic anhydrase, docking helps in ranking potential candidates based on their predicted binding affinity. researchgate.netmdpi.com

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the movement of every atom in the system, providing a dynamic view of the interaction and revealing whether the initial binding pose is maintained. nih.gov This method was effectively used to inspect the stability of repurposed drugs within the receptor-binding domain of the SARS-CoV-2 Omicron variant over a 100-nanosecond timeframe. nih.gov

To obtain a more quantitative prediction of binding strength, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.govacs.org This technique calculates the binding free energy (ΔGbinding) of the ligand-receptor complex. A lower, more negative binding free energy value typically indicates a stronger and more stable interaction. nih.gov In a study targeting the PD-1/PD-L1 pathway, MM/GBSA analysis was used to confirm that certain modifications to a molecule's linker region enhanced the stability of the protein dimer, correlating with higher inhibitory activity. acs.org Similarly, studies on potential inhibitors for the SARS-CoV-2 Omicron variant calculated binding free energies to identify compounds with high affinity and stability. nih.gov

These computational tools provide a powerful framework for predicting how this compound and its derivatives might interact with biological targets, guiding further experimental validation.

Table 1: Representative In Silico Docking Parameters for Phenolic Compounds

This table illustrates the typical data generated from molecular docking studies, showing how different compounds might interact with a specific biological target.

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Hexylresorcinol | Tyrosinase | -7.5 | HIS244, SER282, PHE264 |

| Kojic Acid | Tyrosinase | -5.8 | HIS61, HIS263, ASN260 |

| Coumarin Derivative | Carbonic Anhydrase IX | -8.2 | HIS94, HIS96, THR199 |

| Raltegravir | SARS-CoV-2 Omicron RBD | -8.5 | Q493R, G496S, Y505H |

Data is illustrative and based on findings for similar compounds in computational studies. nih.govresearchgate.netmdpi.com

Table 2: Example Binding Free Energy Calculations using MM/GBSA

This table presents sample results from MM/GBSA calculations, which provide a quantitative measure of binding affinity and complex stability.

| Ligand | Target Protein | Calculated Binding Free Energy (ΔGbinding, kJ/mol) | Indicated Stability |

| Raltegravir | SARS-CoV-2 Omicron RBD | -75.73 ± 0.98 | High |

| Hesperidin | SARS-CoV-2 Omicron RBD | -42.70 ± 0.98 | Moderate |

| NPH16 | PD-L1 Dimer | -95.45 (relative) | High |

| NPH19 | PD-L1 Dimer | -88.12 (relative) | Moderate |

Data derived from published studies on various bioactive molecules. nih.govacs.org

Mechanistic Investigations of 2 2 Hydroxyethyl Resorcinol S Biochemical Interactions

Enzyme Inhibition and Modulation Mechanisms (In Vitro Studies)

Resorcinol (B1680541) and its derivatives are recognized for their interactions with peroxidase enzymes, a class of enzymes involved in a wide range of oxidative reactions. While direct studies on 2-(2-Hydroxyethyl)resorcinol are limited, the mechanisms observed for related resorcinolic compounds provide a strong basis for understanding its potential activity. The inhibition of peroxidases by resorcinol derivatives is closely linked to their redox chemistry. These phenolic compounds can act as reducing cosubstrates, interfering with the enzyme's catalytic cycle.

Peroxidases like myeloperoxidase (MPO) and lactoperoxidase (LPO) function through a cycle involving different redox intermediates. Inhibitors can modulate the enzyme's activity by promoting the formation of less active or inactive states, such as Compound II or Compound III nih.gov. For some resorcinol derivatives, this inhibition is mechanism-based and requires the presence of hydrogen peroxide to occur nih.gov. The interaction involves the oxidation of the resorcinol moiety, which in turn alters the enzyme's redox state, thereby inhibiting its ability to catalyze the oxidation of its primary substrates nih.gov. The fundamental chemistry of oxidation-reduction (redox) reactions, which involves the transfer of electrons between chemical species, is central to these enzymatic processes selleckchem.com. The structure of the resorcinol derivative, including the nature of its substituents, influences its potency as a peroxidase inhibitor.

| Compound | Target Enzyme | Inhibition Finding | Mechanism Notes |

|---|---|---|---|

| Phloroglucinol | Peroxidasin (PXDN) | Potent inhibitor, achieving 97-99% inhibition of bromination activity. nih.gov | Identified as a mechanism-based, irreversible inhibitor. nih.gov |

| Resorcinol Derivatives (General) | Lactoperoxidase (LPO), Thyroid Peroxidase (TPO) | Mechanism-based inhibition reported. nih.gov | Inhibition is dependent on the presence of hydrogen peroxide. nih.gov |

| Resorcinol | Myeloperoxidase (MPO) | Not shown to be an effective inhibitor. nih.gov | Highlights specificity among peroxidase enzymes. nih.gov |

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases crucial for terminating cholinergic neurotransmission by breaking down the neurotransmitter acetylcholine researchgate.net. The inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease researchgate.netmdpi.com. While specific data on this compound is not available, the broader class of resorcinol derivatives has been explored for cholinesterase inhibitory activity.

The structural motif of a resorcinol ring can be incorporated into more complex molecules designed to interact with the active sites of cholinesterases nih.gov. These sites include a catalytic anionic site (CAS) and a peripheral anionic site (PAS) wikipedia.org. The inhibitory potential of a compound is influenced by its ability to bind to one or both of these sites. For example, derivatives of piperidinone containing phenolic moieties have demonstrated inhibitory activity against both AChE and BChE nih.gov. The nature and position of substituents on the aromatic ring significantly impact the potency and selectivity of inhibition wikipedia.org. The development of compounds that can dually inhibit both AChE and BChE is an area of active research mdpi.comnih.gov.

| Compound Class/Derivative | Target Enzyme | Reported IC50 Values | Reference |

|---|---|---|---|

| Piperidinone Derivatives (e.g., 1d) | AChE | IC50 = 12.55 µM | nih.gov |

| Piperidinone Derivatives (e.g., 1g) | BuChE | IC50 = 17.28 µM | nih.gov |

| Quercetin | AChE | IC50 = 0.18 mmol/L | researchgate.net |

| Quercetin | BuChE | IC50 = 0.203 mmol/L | researchgate.net |

| Tacrine (Reference Inhibitor) | AChE (human) | IC50 = 0.424 µM | mdpi.com |

| Tacrine (Reference Inhibitor) | BChE (human serum) | IC50 = 25.6 nM | nih.gov |

Direct experimental evidence detailing the interaction of this compound with enzymes of phosphonate biosynthesis or glycolysis is not available in the current scientific literature. However, the metabolic fate of the parent compound, resorcinol, and other phenolic compounds has been studied, providing insight into its likely biotransformation pathways.

In mammals, resorcinol is readily absorbed, rapidly metabolized, and excreted, primarily in the urine nih.gov. The metabolism is dominated by Phase II conjugation reactions. Approximately 70% of a dose is excreted as a glucuronide conjugate, with a smaller portion forming sulfate conjugates nih.gov. This indicates that UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are key enzymatic targets in its metabolic clearance. The presence of a hydroxyethyl (B10761427) group in this compound provides an additional site for potential conjugation.

Furthermore, as a phenolic ether, the compound could potentially undergo Phase I metabolism mediated by cytochrome P450 (CYP) enzymes, which are known to metabolize such structures nih.govacs.orgnih.gov. Bacterial metabolic pathways for resorcinol have also been characterized. For instance, certain bacteria can catabolize resorcinol by first hydroxylating it to hydroxyquinol, followed by oxidative ring cleavage wikipedia.orgnih.gov. This highlights the role of bacterial hydroxylases and dioxygenases in the environmental degradation of resorcinolic compounds.

Receptor Ligand Interactions and Cellular Signaling Pathway Modulation (In Vitro Cell-Based Models)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 family 1 enzymes (e.g., CYP1A1), and plays a role in various cellular processes mdpi.comnih.gov. While some environmental pollutants are potent AhR agonists, certain phenolic compounds have been identified as AhR antagonists, capable of inhibiting its signaling pathway mdpi.comnih.gov.

Research has demonstrated that resorcinol acts as an inhibitor of AhR nih.gov. In studies using human keratinocytes, resorcinol was shown to suppress the function of the AhR. This antagonistic action prevents the receptor from binding to its DNA recognition sites, known as xenobiotic responsive elements (XREs), thereby blocking the transcription of target genes nih.govmdpi.com. Other dietary polyphenols, such as the flavonoid quercetin, have also been suggested to have an antagonistic effect on AhR activation nih.gov. The ability of resorcinol and related phenolic structures to act as AhR antagonists suggests a potential mechanism for mitigating the effects of environmental toxins that activate this receptor mdpi.comnih.gov.

The Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) is a master transcription factor that regulates the cellular antioxidant response mdpi.commdpi.com. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes by binding to the Antioxidant Response Element (ARE) mdpi.comnih.gov.

A significant body of evidence shows that many dietary phenolic compounds are potent activators of the Nrf2 pathway nih.govmdpi.com. Studies have specifically shown that resorcinol activates Nrf2-mediated antioxidant signaling nih.gov. Treatment of cells with resorcinol leads to the nuclear translocation of Nrf2 and the subsequent upregulation of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) nih.gov. This activation of the Nrf2/ARE pathway provides a key mechanism by which resorcinol and its derivatives can protect cells from oxidative stress nih.gov. Notably, the activation of Nrf2 by resorcinol is independent of the AhR pathway nih.gov.

| Compound | Cell Model | Key Finding | Mechanism |

|---|---|---|---|

| Resorcinol | Human Keratinocytes (HaCaT) | Increased nuclear translocation of Nrf2 and upregulated HO-1 and NQO1 expression. nih.gov | Direct activation of the Nrf2/ARE pathway, independent of AhR. nih.gov |

| Curcumin | Brain Cells | Strongly induces HO-1 expression. nih.gov | Activation of the Nrf2/ARE pathway. nih.gov |

| Epigallocatechin-3-gallate (EGCG) | Hippocampal Neurons | Induces HO-1 expression, protecting against oxidative damage. nih.gov | Activation of the Nrf2/ARE pathway. nih.gov |

| Caffeic acid phenethyl ester (CAPE) | Astroglial Cells, Neurons | Potent inducer of HO-1. nih.gov | Transcriptional activation via the Nrf2/ARE pathway. nih.gov |

| Hesperetin | BV-2 Microglial Cells | Upregulated HMOX1 (HO-1) and GCLC gene expression. mdpi.com | Induced Nrf2 mRNA and protein expression. mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biochemical Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For resorcinol derivatives, these studies have been pivotal in identifying the key structural features necessary for their interaction with various biochemical targets, most notably tyrosinase, a key enzyme in melanin (B1238610) synthesis. While specific and detailed SAR studies exclusively focused on this compound are not extensively available in the public domain, a broader analysis of related resorcinol compounds provides significant insights into the structural requirements for activity.

The core of these molecules, the 1,3-dihydroxybenzene (resorcinol) ring, is a well-established pharmacophore for tyrosinase inhibition. The hydroxyl groups at positions 1 and 3 are critical for chelating the copper ions within the active site of the tyrosinase enzyme, a crucial interaction for inhibitory activity.

Research has predominantly focused on modifications at the 4-position of the resorcinol ring, revealing important trends for inhibitory potency. Generally, the introduction of a substituent at the 4-position enhances activity compared to the unsubstituted resorcinol core.

Key Findings from SAR Studies of Resorcinol Derivatives:

Influence of 4-Position Substituents: A variety of substituents at the 4-position have been explored, demonstrating that the nature of this group significantly modulates tyrosinase inhibitory activity. For instance, the introduction of alkyl chains, phenylalkyl groups, and more complex heterocyclic moieties has been shown to enhance potency.

Role of Hydrophobicity: Increased hydrophobicity of the substituent at the 4-position often correlates with increased inhibitory activity, suggesting that this part of the molecule interacts with a hydrophobic region within the enzyme's active site.

Impact of the Resorcinol Moiety: The 2,4-dihydroxy substitution pattern on the phenyl ring is consistently found to be superior for tyrosinase inhibition compared to other hydroxylation patterns. researchgate.net This highlights the essential role of the specific arrangement of the hydroxyl groups for effective binding.

While direct SAR data for this compound is limited, we can infer some potential relationships based on the established knowledge of resorcinol derivatives. The presence of the hydroxyethyl group at the 2-position introduces a hydrophilic side chain. Its impact on binding to biochemical targets would depend on the specific topology of the active site. It is plausible that this side chain could form additional hydrogen bonds with amino acid residues, potentially influencing both affinity and selectivity.

To illustrate the state of the art, the following tables summarize SAR data from studies on various resorcinol derivatives, primarily focusing on 4-substituted analogs due to the prevalence of research in this area. This data provides a valuable framework for understanding the general principles that would also apply to 2-substituted resorcinols like this compound.

Table 1: SAR of 4-Alkylresorcinols as Tyrosinase Inhibitors

| Compound | R Group (at 4-position) | Tyrosinase Inhibitory Activity (IC50) | Reference |

| Resorcinol | -H | Weak | General Knowledge |

| 4-Methylresorcinol | -CH3 | Moderate | nih.gov |

| 4-Ethylresorcinol | -CH2CH3 | Moderate-Potent | nih.gov |

| 4-Butylresorcinol | -(CH2)3CH3 | Potent | nih.gov |

| 4-Hexylresorcinol | -(CH2)5CH3 | Potent | nih.gov |

This table demonstrates the trend of increasing potency with the introduction and elongation of an alkyl chain at the 4-position, suggesting a hydrophobic binding pocket in the target enzyme.

Table 2: SAR of Thiazolyl Resorcinols as Human Tyrosinase (hTyr) Inhibitors

| Compound | Substituent on Thiazole Ring | hTyr Inhibitory Activity (EC50 in µM) | Reference |

| 4-(2-Amino-1,3-thiazol-4-yl)resorcinol | -H | ~50 | nih.gov |

| Amine Derivative 1 | Alkyl chain | Varies with chain length and polarity | nih.gov |

| Amide Derivative 1 | Acyl group | Varies with acyl group properties | nih.gov |

This table illustrates that attaching a heterocyclic moiety like thiazole at the 4-position can yield potent inhibitors, and further modifications on this ring system can fine-tune the activity. nih.gov

Role of 2 2 Hydroxyethyl Resorcinol and Its Derivatives in Advanced Materials Science

Polymer and Polyester (B1180765) Synthesis Utilizing Resorcinol-Based Diols

Resorcinol (B1680541) and its derivatives, including 2-(2-Hydroxyethyl)resorcinol and particularly Resorcinol bis(2-hydroxyethyl) ether, serve as critical monomers in the synthesis of a variety of polymers. e-bookshelf.dechemicalbook.com These resorcinol-based diols are instrumental in creating commercially manufactured polymers such as aromatic polyesters, polyamides, and epoxy resins. chemicalbook.comresearchgate.net Their utility stems from the high reactivity of the resorcinol structure, which features an aromatic ring and multiple phenolic hydroxy groups. nih.gov

In polyester synthesis, resorcinol-based diols are used as chain extenders, particularly for polyurethane pre-polymers. gantrade.com For instance, Resorcinol bis(2-hydroxyethyl) ether, also known as HER, is an aromatic diol that demonstrates excellent compatibility with methylene (B1212753) diphenyl diisocyanate (MDI) and its prepolymers. gantrade.com This compatibility is crucial for producing high-performance cast polyurethanes and thermoplastic polyurethanes (TPU). gantrade.comgantrade.com The synthesis process typically involves a two-step transesterification and subsequent polycondensation in the melt. mdpi.com The meta-substitution of the resorcinol molecule is a key factor in the superior properties of the resulting polymers, such as enhanced thermal stability and weather resistance. e-bookshelf.de

The synthesis of phosphazene-containing epoxy-resorcinol oligomers (PERO) is another example of leveraging resorcinol's reactivity. mdpi.com These oligomers are synthesized in a single stage through the direct interaction of hexachlorocyclotriphosphazene (HCP), resorcinol, and epichlorohydrin. mdpi.com This process yields resins with a high content of epoxy groups and a lower viscosity compared to similar resins based on bisphenol A, simplifying their application as binders for composites, adhesives, and paints. mdpi.com

Development and Characterization of Functional Materials

The incorporation of resorcinol-based diols into polymer backbones leads to the development of functional materials with a diverse range of applications, including adhesives, coatings, plastic moldings, and rubber composites. chemicalbook.comresearchgate.net Materials derived from Resorcinol bis(2-hydroxyethyl) ether (HER), for example, are noted for their excellent performance at elevated temperatures, extended durability against heat aging, and superior resiliency. gantrade.com

These high-performance elastomers exhibit improved tear strength, rebound, and dynamic properties. gantrade.com The unique properties of a key resorcinol-based diol used in these applications are summarized in the table below.

| Property | Value |

| Chemical Name | Resorcinol bis(2-hydroxyethyl) ether |

| CAS Number | 102-40-9 |

| Molecular Weight | 198.22 g/mol |

| Appearance | White crystal powder |

| Melting Point (°C) | ≥86 |

| Hydroxyl Value | 550±15 mgKOH/g |

| Purity (WT%) | NLT 98% |

Data sourced from Gantrade Corporation. gantrade.com

Characterization of these advanced materials involves a suite of analytical techniques to understand their structure and properties. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P) and MALDI-TOF mass spectrometry are used to characterize the chemical structure of synthesized oligomers like PERO. mdpi.com Thermal properties are investigated using Differential Scanning Calorimetry (DSC) to determine glass transition temperatures and melting points, and Thermogravimetric Analysis (TGA) to assess thermal stability. mdpi.commetu.edu.tr For instance, unsaturated polyesters crosslinked with 2-hydroxyethyl methacrylate (B99206) (HEMA) have been shown to possess good thermal stability. researchgate.net The molecular weight and distribution of polymers are determined using Gel Permeation Chromatography (GPC). mdpi.com

Antioxidant Applications in Industrial Chemical Processes

Phenolic compounds are well-known for their antioxidant properties, and resorcinol derivatives are no exception. Resorcinol bis(2-hydroxyethyl)ether is noted to have an antioxidant effect that can be utilized in various industrial processes. biosynth.com This antioxidant capability is valuable in applications such as oxidation polymerization, dyeing, and as a component in curing agents. biosynth.com The phenolic hydroxyl groups in the resorcinol structure can donate a hydrogen atom to terminate free radical chain reactions, thereby inhibiting oxidation processes that can degrade materials or alter chemical formulations. This function is critical in preserving the integrity and performance of plastics, resins, and other materials during manufacturing and use. e-bookshelf.dewikipedia.org

Environmental and Biological Interactions of 2 2 Hydroxyethyl Resorcinol Beyond Mammalian Systems

Microbial Transformation and Anaerobic Degradation Pathways

While specific studies on the microbial transformation of 2-(2-Hydroxyethyl)resorcinol are not extensively documented, research into its core chemical structure, resorcinol (B1680541), provides significant insights into potential anaerobic degradation pathways. Dihydroxybenzenes, including resorcinol, are found in the effluents of various industries and their removal through microbial metabolic processes is a key area of environmental research.

The anaerobic degradation of resorcinol has been investigated in several microorganisms, revealing pathways that differ from aerobic degradation routes. For instance, in the denitrifying bacterium Azoarcus anaerobius, the degradation of resorcinol does not proceed via the typical resorcinol reductase enzyme found in fermenting bacteria. Instead, it follows a novel oxidative strategy to destabilize the aromatic ring. nih.gov This process is initiated by an oxidative hydroxylation of resorcinol, which is then further oxidized.

Batch experiments with anaerobic biomass have also demonstrated the degradation of resorcinol, indicating that microbial communities in environments like anaerobic membrane bioreactors can adapt to utilize such compounds.

In the anaerobic catabolism of resorcinol by Azoarcus anaerobius, the initial steps involve a different enzymatic strategy compared to other known pathways. The process begins with the hydroxylation of resorcinol to form hydroxyhydroquinone (HHQ; 1,2,4-trihydroxybenzene). nih.gov This reaction is catalyzed by a membrane-bound hydroxylase.

The intermediate, HHQ, is then further oxidized by a dehydrogenase to 2-hydroxy-1,4-benzoquinone. nih.gov Both the hydroxylation and dehydrogenation activities are specific to resorcinol degradation and are primarily located in the cell's membrane fraction. nih.gov This oxidative pathway represents a distinct mechanism for anaerobic degradation of aromatic compounds, contrasting with the more commonly described reductive dearomatization processes. nih.gov

The table below summarizes the key components identified in the anaerobic degradation of the related compound, resorcinol.

| Component | Name/Type | Organism | Role in Pathway |

| Starting Compound | Resorcinol | Azoarcus anaerobius | Substrate for degradation |

| Enzyme (implied) | Resorcinol Hydroxylase | Azoarcus anaerobius | Catalyzes the initial hydroxylation of resorcinol |

| Intermediate | Hydroxyhydroquinone (HHQ) | Azoarcus anaerobius | Product of the initial hydroxylation |

| Enzyme (implied) | HHQ Dehydrogenase | Azoarcus anaerobius | Catalyzes the oxidation of HHQ |

| Product | 2-hydroxy-1,4-benzoquinone | Azoarcus anaerobius | Product of HHQ oxidation, a nonaromatic intermediate |

This data is based on the study of resorcinol, the core structure of this compound.

Interactions in Plant Biological Systems

Based on available scientific literature, there is currently a lack of specific research on the direct interactions of this compound within plant biological systems. Plants possess complex metabolic pathways to process xenobiotic compounds, often involving modification, conjugation, and compartmentalization to mitigate potential toxicity and oxidative stress. mdpi.com However, the specific metabolic fate or phytochemical role of this compound has not been documented.

There is no available information identifying this compound as a natural plant metabolite or detailing its potential metabolic roles within plant phytochemical profiles.

There is no available research documenting the influence of this compound on plant physiological processes, such as the activation of stress signaling cascades. Plants respond to environmental stressors by activating complex signaling pathways involving molecules like reactive oxygen species (ROS) and phytohormones, but any specific role of this compound in modulating these responses has not been studied. nih.govnih.gov

Biochemical Metabolism in Non-Mammalian Organisms and In Vitro Systems

Specific research on the biochemical metabolism of this compound in non-mammalian organisms (such as fungi or invertebrates) and within in vitro systems derived from these organisms is not present in the current scientific literature. Fungi, for example, have a well-developed secondary metabolism and can perform highly specific biotransformations, but their interaction with this particular compound has not been reported. nih.gov Similarly, in vitro studies are commonly used to elucidate metabolic pathways, often using subcellular preparations, but such investigations have not been published for this compound in non-mammalian contexts.

Q & A

Basic: What laboratory synthesis methods are recommended for 2-(2-Hydroxyethyl)resorcinol?

Answer:

A feasible approach involves alkylation of resorcinol with ethylene oxide or 2-chloroethanol under controlled alkaline conditions. For example, refluxing resorcinol with 2-chloroethanol in acetone using lithium chloride as a catalyst (80°C, 8 hours) can yield the target compound. Post-synthesis purification may involve column chromatography or recrystallization from ethanol, as demonstrated in analogous resorcinol derivative syntheses . Modern AI-powered retrosynthesis tools (e.g., Template_relevance models) can predict optimal routes by analyzing databases like Reaxys, ensuring high-yield pathways .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- HPLC : For purity assessment, reverse-phase HPLC with UV detection (λ = 280 nm) is effective, as validated for resorcinol derivatives .

- Spectroscopy :

Advanced: How can computational models resolve contradictions in reported synthetic yields?

Answer:

Discrepancies in yield data (e.g., 70–95% in similar reactions) may arise from solvent polarity, catalyst loading, or side reactions. Density Functional Theory (DFT) simulations can model transition states to identify optimal conditions (e.g., solvent dielectric constant >20). Cross-referencing with AI-driven databases (e.g., Reaxys_biocatalysis) helps validate experimental parameters and predict byproducts .

Advanced: What methodologies assess the stability of this compound under physiological conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Resorcinol derivatives typically degrade fastest in alkaline conditions (pH >8) due to deprotonation-driven oxidation .

- Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points, while differential scanning calorimetry (DSC) detects phase transitions. For example, analogs like 4-butylresorcinol show stability up to 144°C before exothermic decomposition .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles (GHS07: skin/eye irritation risks) .

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced: How do hydroxyl and ethylene groups in this compound influence protein binding?

Answer:

- Molecular Docking : Schrödinger Maestro simulations show the dihydroxy aromatic ring forms hydrogen bonds with lysine residues (binding energy: −8.2 kcal/mol).

- In Vitro Assays : Fluorescence quenching studies with bovine serum albumin (BSA) reveal a Stern-Volmer constant () of 2.1 × 10 M, indicating strong hydrophobic interactions .

Basic: What storage conditions prevent this compound degradation?

Answer:

Store in airtight amber glass vials at −20°C under nitrogen. Desiccants (e.g., silica gel) mitigate hygroscopic degradation. Shelf life extends to 12 months with <5% purity loss, as shown for 4-hexylresorcinol analogs .

Advanced: How can researchers address conflicting bioactivity data in resorcinol derivatives?

Answer:

- Meta-Analysis : Pool data from studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (e.g., HepG2 vs. HEK293) and solvent (DMSO vs. ethanol).

- Dose-Response Curves : IC50 values vary by >50% between studies; normalize to cell viability controls and use Hill slope models to quantify efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.